4-[(Pyrrolidin-2-yl)methyl]pyrimidine
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Overview
Description
4-[(Pyrrolidin-2-yl)methyl]pyrimidine is a heterocyclic compound that features both a pyrrolidine ring and a pyrimidine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The pyrrolidine ring is known for its versatility and ability to enhance the pharmacological properties of compounds, while the pyrimidine ring is a core structure in many pharmaceuticals, including antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-2-yl)methyl]pyrimidine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a pyrimidine derivative with a pyrrolidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-2-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
4-[(Pyrrolidin-2-yl)methyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-2-yl)methyl]pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to proteins, while the pyrimidine ring can interact with nucleic acids or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.
Pyrimidine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and other substituted pyrimidines are structurally similar.
Uniqueness
4-[(Pyrrolidin-2-yl)methyl]pyrimidine is unique due to the combination of both pyrrolidine and pyrimidine rings in a single molecule. This dual-ring structure can enhance its pharmacological properties and provide a broader range of biological activities compared to compounds with only one of these rings .
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-8(11-4-1)6-9-3-5-10-7-12-9/h3,5,7-8,11H,1-2,4,6H2 |
InChI Key |
JIFRHWSJCYCWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=NC=NC=C2 |
Origin of Product |
United States |
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